1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-Glucopyranuronic acid

Description

Nomenclature and Structural Classification

This compound represents the systematic IUPAC name for the acyl glucuronide metabolite of ibuprofen. The compound is also known by several other names and identifiers in scientific literature and chemical databases:

| Nomenclature Category | Identifier |

|---|---|

| Common Name | Ibuprofen acyl-β-D-glucuronide, Ibuprofen glucuronide |

| CAS Registry Number | 115075-59-7 |

| Molecular Formula | C₁₉H₂₆O₈ |

| Molecular Weight | 382.4 g/mol |

| PubChem CID | 46781933 |

| Additional Identifiers | AKOS025294115 |

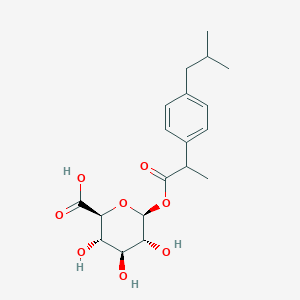

Structurally, this compound belongs to the acyl glucuronide class of metabolites—a significant subset of phase II biotransformation products. The molecule consists of ibuprofen (α-methyl-4-(2-methylpropyl)benzeneacetic acid) conjugated via an ester linkage to the C1 hydroxyl group of β-D-glucuronic acid. This creates an acyl glucuronide where the carboxylic acid functional group of ibuprofen forms an ester bond with the sugar moiety.

The resulting structure has several key features that contribute to its chemical behavior:

- An ester linkage (acyl bond) that is susceptible to hydrolysis

- Multiple hydroxyl groups on the glucuronic acid portion, conferring increased water solubility

- A stereogenic center at the α-carbon of the ibuprofen moiety

- A β-configuration at the anomeric carbon (C1) of the glucuronic acid portion

This combination of structural elements creates a metabolite with distinct physicochemical properties that influence its pharmacokinetics, pharmacodynamics, and toxicological profile.

Relevance in Drug Metabolism and Pharmacological Research

Ibuprofen acyl-β-D-glucuronide represents an important component in the metabolic fate of ibuprofen, one of the world's most widely used non-steroidal anti-inflammatory drugs (NSAIDs). While traditionally viewed merely as an elimination pathway, recent research has revealed that this metabolite possesses significant pharmacological activity of its own and raises important considerations for drug safety assessment.

In the context of ibuprofen metabolism, the formation of this glucuronide conjugate occurs alongside oxidative pathways that produce carboxyibuprofen and hydroxyibuprofen metabolites. Glucuronidation of ibuprofen is catalyzed by UDP-glucuronosyltransferase enzymes in the liver, creating a metabolite with increased water solubility that facilitates urinary excretion. This process exemplifies phase II metabolism's role in transforming lipophilic drugs into more hydrophilic compounds that can be more readily eliminated from the body.

The significance of ibuprofen acyl-β-D-glucuronide extends beyond basic metabolic considerations. Recent investigations have demonstrated that this metabolite possesses intrinsic pharmacological activity, particularly in relation to the transient receptor potential ankyrin 1 (TRPA1) channel. While ibuprofen's primary mechanism involves cyclooxygenase (COX) inhibition, its acyl glucuronide metabolite appears to act through an entirely different mechanism by antagonizing TRPA1 channels, which are involved in pain and inflammatory signaling pathways.

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O8/c1-9(2)8-11-4-6-12(7-5-11)10(3)18(25)27-19-15(22)13(20)14(21)16(26-19)17(23)24/h4-7,9-10,13-16,19-22H,8H2,1-3H3,(H,23,24)/t10?,13-,14-,15+,16-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOLXXZAJIAUGR-JPMMFUSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30921613 | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115075-59-7 | |

| Record name | Ibuprofen glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115075-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115075597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ibuprofen acyl glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30921613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mécanisme D'action

Target of Action

Ibuprofen acyl glucuronide primarily targets the Transient Receptor Potential Ankyrin 1 (TRPA1) channel . This channel is expressed primarily in nociceptors, which mediate the action of proalgesic and inflammatory agents .

Mode of Action

Ibuprofen acyl glucuronide, unlike other types of glucuronide, exhibits a degree of electrophilicity that allows it to covalently modify biological molecules, including proteins, lipids, and nucleic acids . These modifications occur either by way of transacylation of nucleophilic centers on macromolecules or by glycation of protein residues .

Biochemical Pathways

The primary pathway of metabolism for carboxylic acid-containing drugs like ibuprofen is conjugation with glucuronic acid, resulting in the formation of acyl glucuronides . These often circulate in plasma before being excreted in urine and bile .

Pharmacokinetics

Ibuprofen is rapidly absorbed and metabolized to its acyl glucuronides . The pharmacokinetic parameters of ibuprofen exhibit notable variability among individuals .

Result of Action

The acyl-glucuronide metabolite of ibuprofen has analgesic and anti-inflammatory effects via the TRPA1 channel . It has been implicated in the toxicity of several carboxylic acid-containing drugs . Covalent binding of ibuprofen to plasma protein has been observed in all patients, correlating well with the area under the plasma concentration versus time curve of ibuprofen glucuronide .

Action Environment

The inherent instability of acyl glucuronides under physiological conditions, along with their ability to inhibit key enzymes and transporters, and interact with several biological systems, can influence the compound’s action, efficacy, and stability .

This article provides a comprehensive overview of the mechanism of action of Ibuprofen acyl glucuronide. The role of acyl glucuronide metabolites as mediators of drug-induced toxicities remains controversial due to difficulties in studying this group of reactive drug conjugates .

Analyse Biochimique

Biochemical Properties

Ibuprofen acyl glucuronide is a reactive metabolite that exhibits a degree of electrophilicity. It has the ability to covalently modify biological molecules, including proteins, lipids, and nucleic acids. These reactions occur either by way of transacylation of nucleophilic centers on macromolecules, e.g., the -OH, -NH2, and -SH groups of proteins, or by glycation of protein -NH2 residues.

Cellular Effects

The cellular effects of Ibuprofen acyl glucuronide are complex and multifaceted. The compound has been implicated in the toxicity of several carboxylic acid-containing drugs. The formation of protein adducts in vivo – and subsequent downstream effects – has been proposed as a mechanism of toxicity for carboxylic acid-containing xenobiotics capable of forming acyl glucuronides.

Molecular Mechanism

The molecular mechanism of action of Ibuprofen acyl glucuronide involves its reactivity with biological molecules. It can covalently modify proteins, lipids, and nucleic acids through transacylation or glycation. This can lead to changes in the function of these molecules, potentially contributing to the observed toxic effects.

Temporal Effects in Laboratory Settings

The effects of Ibuprofen acyl glucuronide can change over time in laboratory settings. The compound is inherently unstable under physiological conditions, which can lead to significant challenges in assessing its safety.

Dosage Effects in Animal Models

The effects of Ibuprofen acyl glucuronide can vary with different dosages in animal models. High doses of the compound have been associated with increased toxicity, potentially due to the formation of protein adducts.

Metabolic Pathways

Ibuprofen acyl glucuronide is involved in the metabolism of carboxylic acid-containing drugs. It is formed through the conjugation of α-D-glucuronic acid with the carboxylic acid group of a xenobiotic in the presence of UGT enzymes.

Transport and Distribution

Given its reactivity, it is likely that it can interact with various transporters and binding proteins.

Subcellular Localization

The subcellular localization of Ibuprofen acyl glucuronide is not well characterized. Given its reactivity and ability to covalently modify biological molecules, it is likely that it can be found in various compartments or organelles within the cell.

Activité Biologique

Overview

1-(alpha-Methyl-4-(2-methylpropyl)benzeneacetate)-beta-D-glucopyranuronic acid, commonly known as ibuprofen acyl glucuronide, is a metabolite of ibuprofen formed through the conjugation of ibuprofen with glucuronic acid. This compound is classified as an O-glucuronide, which plays a significant role in the metabolism of non-steroidal anti-inflammatory drugs (NSAIDs) and exhibits various biological activities.

- Molecular Formula : C₁₉H₂₆O₈

- Molecular Weight : 382.405 g/mol

- CAS Number : 115075-59-7

- Solubility : Slightly soluble in water

- pKa : Weakly acidic

This compound primarily acts through the following mechanisms:

- Targeting TRPA1 Channel : This compound interacts with the Transient Receptor Potential Ankyrin 1 (TRPA1) channel, which is involved in pain pathways and inflammatory responses.

- Electrophilic Modification : Unlike other glucuronides, it exhibits electrophilic properties that allow it to covalently modify biological macromolecules, including proteins and lipids, leading to potential therapeutic effects.

- Biochemical Pathways : The compound is involved in the metabolic pathway of carboxylic acid-containing drugs, facilitating their excretion and modulating their pharmacological effects.

Analgesic and Anti-inflammatory Effects

Research indicates that ibuprofen acyl glucuronide retains analgesic and anti-inflammatory properties similar to its parent compound, ibuprofen. The acyl glucuronide has been shown to:

- Reduce Pain : It contributes to pain relief by modulating TRPA1 activity, which is crucial for pain signaling pathways.

- Anti-inflammatory Action : The compound has demonstrated effectiveness in reducing inflammation through its interaction with various inflammatory mediators.

Toxicological Considerations

While beneficial in therapeutic contexts, the electrophilic nature of this compound raises concerns regarding potential toxicity. Studies have highlighted its ability to modify proteins, which may lead to adverse effects if not properly regulated .

Pharmacokinetics Study

A notable study utilized high-performance liquid chromatography (HPLC) to quantify levels of ibuprofen and its acyl glucuronide in plasma samples. This research provided insights into the pharmacokinetics of ibuprofen metabolism and highlighted the importance of this metabolite in understanding drug efficacy and safety .

Inhibition Studies

Inhibition assays have been conducted to evaluate the activity of various compounds against β-glucuronidase, an enzyme involved in the metabolism of glucuronides. For instance, a methanol extract from P. tenuifolia exhibited significant inhibitory activity against β-glucuronidase, suggesting potential therapeutic applications for managing side effects associated with glucuronide metabolism .

Data Table: Biological Activity Summary

Comparaison Avec Des Composés Similaires

Key Properties :

- Molecular Formula : C₁₉H₂₆O₈

- Molecular Weight : 382.41 g/mol (though a conflicting value of 403.1453 was reported in a metabolic study, possibly due to salt or measurement variations) .

- Biological Role : Identified as a differentially expressed metabolite in Parkinson’s disease-related depression (PDD), primarily localized in extracellular spaces (41%) and membranes (38%) .

Glucuronidation enhances water solubility, facilitating renal or biliary excretion. This compound serves as a biomarker for NSAID metabolism and neurological studies .

Comparison with Structurally Similar Glucuronic Acid Conjugates

Structural and Functional Differences

Glucuronic acid conjugates vary based on the parent drug’s structure, affecting their pharmacokinetics and therapeutic roles. Below is a comparative analysis:

Table 1: Key Comparisons

*Calculated based on structural data.

Metabolic and Pharmacokinetic Insights

Ibuprofen Glucuronide :

- Forms via esterification of ibuprofen’s carboxylic acid with glucuronic acid.

- Higher membrane localization (38%) suggests interactions with lipid-rich tissues .

- Implicated in PDD due to altered extracellular concentrations .

Benoxaprofen Glucuronide: Contains a benzoxazole ring and chlorophenyl group, increasing hydrophobicity compared to ibuprofen’s conjugate. Likely undergoes slower renal clearance due to larger molecular weight .

Fenirofibrate Glucuronide: The chlorophenyl group and methylpropanoate ester enhance metabolic stability, prolonging its lipid-lowering effects .

Moxifloxacin Glucuronide :

- Complex structure with a fluorine atom and cyclopropyl group improves bacterial membrane penetration but reduces plasma stability (melting point: 170–173°C) .

Méthodes De Préparation

Molecular Characterization

The target compound (C₁₉H₂₆O₈, MW 382.4 g/mol) consists of a beta-D-glucopyranuronic acid moiety esterified at the 1-position with alpha-methyl-4-(2-methylpropyl)benzeneacetic acid. This structure necessitates precise acylation to avoid positional isomerism and degradation. The glucuronic acid’s anomeric carbon (C1) is highly reactive, requiring controlled conditions to prevent acyl migration to the 2-, 3-, or 4-positions.

Key Challenges in Synthesis

-

Regioselectivity : Ensuring acylation occurs exclusively at the 1-beta position.

-

Stability : Mitigating hydrolysis and transacylation during synthesis and storage.

-

Solubility : The compound’s limited solubility in aqueous buffers necessitates solvent optimization.

Enzymatic Biosynthesis Using UGT Isoforms

In Vitro Glucuronidation Protocol

The most widely validated method involves UGT-mediated conjugation of alpha-methyl-4-(2-methylpropyl)benzeneacetic acid with glucuronic acid, as adapted from studies on analogous acyl glucuronides:

Reaction Components

| Component | Concentration/Amount | Purpose |

|---|---|---|

| Human liver microsomes | 1 mg/mL protein | Source of UGT enzymes |

| UDP-glucuronic acid (UDPGA) | 3.2 mg/mL | Sugar donor |

| Aglycone substrate | 20 µM | Alpha-methyl-4-(2-methylpropyl)benzeneacetic acid |

| MgCl₂ | 5 mM | Cofactor stabilization |

| Alamethicin | 50 µg/mL | Membrane permeabilization |

| D-Saccharolactone | 1 mg/mL | Inhibits endogenous β-glucuronidase |

Incubation Conditions

Product Isolation

Enzyme Phenotyping

Recombinant UGT isoforms (e.g., UGT2B7, UGT1A3) are screened to identify the primary enzyme responsible for catalysis. For this compound, UGT2B7 is hypothesized to dominate, analogous to ibuprofen glucuronidation.

Chemical Synthesis via Selective Acylation

Activated Ester Method

While enzymatic methods dominate, chemical synthesis offers an alternative for small-scale production:

-

Activation of Carboxylic Acid :

-

The aglycone (alpha-methyl-4-(2-methylpropyl)benzeneacetic acid) is treated with carbodiimide (e.g., EDC) and N-hydroxysuccinimide (NHS) to form an active ester.

-

-

Coupling with Glucuronic Acid :

Challenges in Chemical Synthesis

-

Anomerization : Acidic conditions promote alpha/beta interconversion, necessitating pH control.

-

Byproducts : Competing acylation at hydroxyl groups (2-, 3-, 4-positions) requires protecting groups (e.g., tert-butyldimethylsilyl).

Stock Solution Preparation and Stability

Recommended Solvents and Concentrations

| Parameter | Specification |

|---|---|

| Stock concentration | 10 mM (in DMSO or buffer) |

| Storage temperature | -80°C (6 months) or -20°C (1 month) |

| Solubility enhancement | Sonication at 37°C |

Degradation Kinetics

-

Half-life : ~3–5 hours at 37°C (pH 7.4), consistent with ibuprofen acyl glucuronide.

-

Stabilization strategies :

Analytical Validation

NMR Characterization

¹H NMR (D₂O, 400 MHz) key signals:

LC-MS Quantification

-

Mass transition : m/z 383.1 → 175.0 (glucuronic acid fragment).

-

Column : Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

Industrial and Research Applications

Scale-Up Considerations

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of 1-(α-Methyl-4-(2-methylpropyl)benzeneacetate)-β-D-Glucopyranuronic acid?

- Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to resolve enantiomers, coupled with polarimetric detection to confirm optical activity. NMR spectroscopy (¹H and ¹³C) is critical for verifying the β-D-glucopyranuronic acid configuration via anomeric proton signals (δ 5.2–5.6 ppm, doublet with J = 7–8 Hz) and ester linkage confirmation. Mass spectrometry (HRMS) should validate molecular integrity, focusing on fragmentation patterns of the glucuronide moiety .

Q. How can researchers optimize the synthesis of this compound to minimize hydrolysis of the glucuronide bond?

- Methodological Answer : Employ anhydrous conditions with aprotic solvents (e.g., DMF or THF) and catalytic agents like DMAP to enhance esterification efficiency. Use low-temperature (0–4°C) reaction environments during glycosidic bond formation to stabilize the acid-sensitive β-D-glucopyranuronic acid. Post-synthesis, stabilize the product via lyophilization and store at -20°C under inert gas .

Advanced Research Questions

Q. How do structural modifications at the 4-(2-methylpropyl)benzeneacetate moiety affect the compound’s pharmacokinetic profile?

- Methodological Answer : Conduct comparative in vitro assays using hepatic microsomes to assess metabolic stability. Replace the 2-methylpropyl group with deuterated or fluorinated analogs to evaluate isotope effects on CYP450-mediated oxidation. Pair these experiments with molecular docking studies to map interactions with UDP-glucuronosyltransferases (UGTs), focusing on steric hindrance and electronic effects .

Q. What experimental strategies resolve contradictions in reported bioactivity data for glucuronide derivatives of this class?

- Methodological Answer : Address variability by standardizing cell-based assays (e.g., using HEK293 cells transfected with human transporters like OATP1B1). Validate conflicting results via orthogonal methods:

- For membrane permeability : Compare parallel artificial membrane permeability assay (PAMPA) data with Caco-2 monolayer transport studies.

- For metabolic activation : Use LC-MS/MS to quantify free aglycone release in plasma vs. tissue homogenates .

Q. How can researchers differentiate between phase II metabolic byproducts and synthetic impurities in this compound?

- Methodological Answer : Apply high-resolution ion mobility spectrometry (HRIMS) coupled with tandem MS to separate isobaric species. Synthesize isotopically labeled internal standards (e.g., ¹³C6-glucuronide) to distinguish between endogenous glucuronidation byproducts and synthetic impurities. Use enzymatic hydrolysis with β-glucuronidase (from E. coli) as a confirmatory test .

Data Contradiction Analysis

Q. How should discrepancies in reported glucuronide stability under varying pH conditions be reconciled?

- Methodological Resolution : Replicate stability studies using controlled biorelevant media (e.g., FaSSIF/FeSSIF) to mimic physiological conditions. Apply kinetic modeling (e.g., Arrhenius plots) to extrapolate degradation rates across pH 1.2–7.4. Use solid-state NMR to assess crystallinity vs. amorphous content, which influences hydrolysis susceptibility .

Q. What explains conflicting reports on the compound’s solubility in aqueous vs. lipid matrices?

- Methodological Resolution : Perform phase solubility studies with cyclodextrins (e.g., HP-β-CD) to quantify inclusion complex formation. Use molecular dynamics simulations to model solvation shells around the hydrophobic benzeneacetate group and hydrophilic glucuronide. Validate with neutron scattering experiments to map hydrogen-bonding networks .

Synthesis and Characterization Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.